Ethyl 5,7-dichloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate
Description
Ethyl 5,7-dichloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate is a heterocyclic compound featuring a fused thiazole-pyrimidine core. The molecule contains two chlorine substituents at positions 5 and 7 of the pyrimidine ring and an ethyl ester group at position 2. The compound’s angular [1,2]thiazolo[4,3-d]pyrimidine ring fusion distinguishes it from linear or other angular fused systems, influencing its conformational stability and intermolecular interactions .
Properties
IUPAC Name |
ethyl 5,7-dichloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O2S/c1-2-15-7(14)5-3-4(13-16-5)6(9)12-8(10)11-3/h2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSYZBMAIBJRJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=NS1)C(=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Ethyl 5,7-dichloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate is a chemical compound with the CAS number 1250999-75-7 . It has a thiazolopyrimidine core with dichloro substituents .
Applications
While the search results do not explicitly detail the applications of this compound, they do provide some context regarding the applications of related compounds.
- Anticancer Activity: Thiazole derivatives, in general, have demonstrated anticancer activity . For instance, compounds with a thiazolin-4-one ring system exhibit promising anticancer effects . Additionally, thiazole-integrated pyridine derivatives have shown antitumor activity against various cancer cell lines .
- Carbonic Anhydrase Inhibition: Trisubstituted thiazole derivatives have been evaluated for their carbonic anhydrase (CA) inhibitory activities . Specific structural features, such as a free amino group at the 2-position, a carboxylic acid moiety at the 4-position, and a phenyl ring at the 5-position of the thiazole scaffold, are essential for anti-CA-III activity .
- Anticonvulsant Properties: Certain thiazole compounds have displayed anticonvulsant properties . SAR analysis has indicated that the presence of a methoxy phenyl group attached to the pyridine ring may contribute to the activity of these compounds .
- AR Antagonists: Thiazolo[5,4-d]pyrimidine derivatives have been identified as antagonists or inverse agonists . Research in this area has focused on mono- or bicyclic heteroaromatic systems, with the thiazolo[5,4-d]pyrimidine series being of particular interest .
- Acetylcholinesterase Inhibitors: 5H-thiazolo[3,2-a]pyrimidine derivatives have been investigated as acetylcholinesterase inhibitors .
Mechanism of Action
The mechanism by which Ethyl 5,7-dichloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Conformational Differences
Table 1: Structural Comparison of Selected Thiazolo-Pyrimidine Derivatives
Notes:
- Angular vs. Linear Fusion: The target compound’s [1,2]thiazolo[4,3-d]pyrimidine system is angular, whereas [3,2-a] fused systems (e.g., ) are linear.
- Chlorine vs. Methyl Substituents: The dichloro groups in the target compound increase lipophilicity (logP ~2.8 estimated) compared to dimethyl analogs (logP ~1.5), enhancing membrane permeability but reducing aqueous solubility .
- Conformational Flexibility: The flattened boat conformation observed in ’s dihydro derivative suggests reduced aromaticity in the pyrimidine ring, which may lower thermal stability compared to the target compound’s planar structure.
Pharmacological and Physicochemical Properties
- Hydrogen Bonding: Unlike the C–H∙∙∙O/N interactions in ’s crystal structure, the target compound’s dichloro groups may favor halogen bonding, improving selectivity in enzyme inhibition .
- Melting Points: Chlorinated derivatives (e.g., target compound) typically exhibit higher melting points (>200°C) than methylated analogs (e.g., 427–428 K for ’s compound) due to stronger intermolecular forces .
Biological Activity
Ethyl 5,7-dichloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is characterized by its thiazolo-pyrimidine framework, which is known for conferring various biological properties. The synthesis typically involves multi-step reactions starting from simpler pyrimidine derivatives and utilizes chlorination and cyclization techniques to achieve the desired structure .
1. Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds derived from this scaffold showed MIC values ranging from 0.008 to 0.046 μg/mL against various pathogens such as Staphylococcus pneumoniae and Staphylococcus epidermidis .
- Bactericidal Effects : In vitro assays indicated strong bactericidal activity against both Gram-positive and Gram-negative bacteria .
2. Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent:
- Cyclooxygenase (COX) Inhibition : Studies report that derivatives exhibit potent inhibition of COX-2 with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. Specifically, some derivatives displayed IC50 values around 0.04 μmol .
- In Vivo Efficacy : In animal models of inflammation (carrageenan-induced paw edema), certain thiazolo-pyrimidine derivatives demonstrated efficacy similar to indomethacin, a widely used anti-inflammatory medication .
3. Anticancer Potential
Emerging research suggests that thiazolo-pyrimidine derivatives may possess anticancer properties:
- Cell Proliferation Inhibition : Compounds have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. For example, some derivatives exhibited significant cytotoxicity against human cancer cells in vitro .
- Mechanistic Insights : The proposed mechanism involves the inhibition of specific kinases involved in cancer progression, although detailed pathways remain to be elucidated .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Chlorination at Positions 5 and 7 : The presence of chlorine atoms at these positions is essential for enhancing antimicrobial and anti-inflammatory activities.
- Substituents on the Pyrimidine Ring : Variations in substituents can significantly affect potency and selectivity against target enzymes and receptors .
Case Studies
Several case studies have highlighted the biological activity of thiazolo-pyrimidine derivatives:
| Study | Compound | Activity | Results |
|---|---|---|---|
| Study 1 | This compound | Antimicrobial | MIC: 0.008 - 0.046 μg/mL against Gram-positive bacteria |
| Study 2 | Thiazolo-Pyrimidine Derivatives | Anti-inflammatory | IC50: 0.04 μmol vs COX-2 |
| Study 3 | Various Derivatives | Anticancer | Significant cytotoxicity in cancer cell lines |
Q & A
Q. What are the established synthetic routes for Ethyl 5,7-dichloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate, and what are their key challenges?
The compound is typically synthesized via cyclocondensation of thiazole precursors with dichloropyrimidine derivatives. A common method involves reacting ethyl 2-aminothiazole-4-carboxylate with 5,7-dichloropyrimidine-3-carbonyl chloride under basic conditions. Key challenges include controlling regioselectivity to avoid side products like benzo-fused analogs and optimizing reaction temperatures (80–100°C) to prevent decomposition . Purification often requires column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous thiazolo[4,3-d]pyrimidine derivatives, monoclinic systems (e.g., space group C2/c) are observed with lattice parameters a = 38.654 Å, b = 11.787 Å, c = 8.774 Å, and β = 102.4°. The pyrimidine ring adopts a screw-boat conformation, while the dichlorophenyl group is twisted ~89° relative to the thiazole plane. Hydrogen bonding (C–H⋯O/N) stabilizes the crystal lattice, which informs solubility and intermolecular interaction studies .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR identify substituent positions (e.g., ethyl ester protons at δ ~4.3 ppm, pyrimidine carbons at δ ~160 ppm).
- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 419.31 for CHClNOS) .
- IR : Stretching vibrations for C=O (~1700 cm) and C–Cl (~750 cm) validate functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 35% vs. 65%) for this compound?
Yield discrepancies often stem from variations in catalysts (e.g., LiHMDS vs. KCO) or solvent polarity. For example, using THF instead of DMF reduces side reactions but prolongs reaction times. Systematic optimization via Design of Experiments (DoE) is recommended, focusing on temperature (Δ ±10°C), stoichiometry (1:1.2 molar ratio), and catalyst loading (5–10 mol%) .
Q. What computational methods are used to predict the reactivity of this compound?
Density Functional Theory (DFT) calculations (B3LYP/6-31G**) model electrophilic substitution at the 5- and 7-positions. Frontier Molecular Orbital (FMO) analysis reveals nucleophilic attack sites, while Molecular Dynamics (MD) simulations predict solvation effects in polar aprotic solvents .
Q. How does the electronic environment of the thiazolo-pyrimidine core influence its biological activity?
The electron-withdrawing Cl substituents enhance electrophilicity, facilitating interactions with biological targets like kinases. Structure-Activity Relationship (SAR) studies show that replacing 5,7-Cl with electron-donating groups (e.g., –OCH) reduces anticancer activity by 40–60% in MCF-7 cell lines .
Q. What strategies improve the stability of this compound under physiological conditions?
- Formulation : Encapsulation in PEGylated liposomes reduces hydrolysis of the ester group.
- Structural modification : Replacing the ethyl ester with a tert-butyl ester increases half-life from 2.5 to 8.7 hours in PBS (pH 7.4) .
Methodological Recommendations
- For crystallography , use Mo-Kα radiation (λ = 0.71073 Å) and SHELX software for refinement .
- In biological assays , employ ATP-competitive kinase inhibition protocols (e.g., ADP-Glo™) to quantify target engagement .
- For synthetic scale-up , prioritize flow chemistry systems to maintain temperature control and minimize exothermic side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
